molecular formula C12H16FNO2 B6205507 tert-butyl 2-(2-amino-5-fluorophenyl)acetate CAS No. 1646556-41-3

tert-butyl 2-(2-amino-5-fluorophenyl)acetate

Cat. No.: B6205507
CAS No.: 1646556-41-3
M. Wt: 225.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-amino-5-fluorophenyl)acetate, or TB-2A5FPA, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 273.27 g/mol. TB-2A5FPA has been used in a variety of laboratory experiments, ranging from biochemical and physiological studies to synthesizing new compounds.

Scientific Research Applications

TB-2A5FPA has been used in a variety of scientific research applications, including biochemical and physiological studies. For example, TB-2A5FPA has been used to study the effects of different concentrations of the compound on the growth and development of Escherichia coli. Additionally, TB-2A5FPA has been used to study the effects of different concentrations of the compound on the growth and development of other bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. Additionally, TB-2A5FPA has been used to study the effects of different concentrations of the compound on the growth and development of fungi, such as Candida albicans.
In addition to its use in biochemical and physiological studies, TB-2A5FPA has also been used to synthesize new compounds. For example, TB-2A5FPA has been used to synthesize a variety of new compounds, including 2-(2-amino-5-fluorophenyl)-2-methylpropanoic acid and 2-(2-amino-5-fluorophenyl)ethanol.

Mechanism of Action

The exact mechanism of action of TB-2A5FPA is not fully understood. However, it is believed that the compound interacts with proteins in the cell, which can result in changes in the cell’s metabolism. Additionally, TB-2A5FPA may interact with DNA, resulting in changes in gene expression.
Biochemical and Physiological Effects
TB-2A5FPA has been found to have a variety of biochemical and physiological effects. For example, TB-2A5FPA has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. Additionally, TB-2A5FPA has been found to inhibit the growth of certain fungi, such as Candida albicans.

Advantages and Limitations for Lab Experiments

TB-2A5FPA has several advantages for use in laboratory experiments. For example, TB-2A5FPA is relatively easy to synthesize and is relatively inexpensive. Additionally, TB-2A5FPA is soluble in organic solvents, making it easy to use in a variety of laboratory experiments.
However, there are some limitations to using TB-2A5FPA in laboratory experiments. For example, TB-2A5FPA has been found to be toxic to certain bacteria and fungi, which can limit its use in certain experiments. Additionally, TB-2A5FPA has not been studied extensively, so there may be unknown effects of the compound that are not yet known.

Future Directions

There are a number of potential future directions for TB-2A5FPA research. For example, further research could be done to better understand the mechanism of action of TB-2A5FPA and its effects on different bacteria and fungi. Additionally, further research could be done to explore the potential applications of TB-2A5FPA in medicine and biotechnology. Additionally, further research could be done to explore the potential uses of TB-2A5FPA in synthesizing new compounds. Finally, further research could be done to explore the potential environmental effects of TB-2A5FPA and its potential toxicity to humans.

Synthesis Methods

TB-2A5FPA can be synthesized through a process known as the Mitsunobu reaction. This reaction involves the use of an organic compound known as 2-amino-5-fluorobenzaldehyde, which is reacted with tert-butyl acetate in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction results in the formation of TB-2A5FPA, as well as other byproducts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(2-amino-5-fluorophenyl)acetate involves the reaction of tert-butyl 2-bromoacetate with 2-amino-5-fluorobenzene in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 2-bromoacetate", "2-amino-5-fluorobenzene", "base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-bromoacetate (1 equivalent) and 2-amino-5-fluorobenzene (1 equivalent) in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (1.5-2 equivalents) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain tert-butyl 2-(2-amino-5-fluorophenyl)acetate as a white solid." ] }

1646556-41-3

Molecular Formula

C12H16FNO2

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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